
Cyclohexylphosphonic dichloride
Overview
Description
Cyclohexylphosphonic dichloride (CAS No. 1005-22-7) is an organophosphorus compound with the molecular formula C₆H₁₁Cl₂OP and a molecular weight of 201.03 g/mol . It features a cyclohexyl group bonded to a phosphorus atom, which is further connected to two chlorine atoms and an oxygen atom via a double bond (P=O). This structure confers unique reactivity and physical properties, making it valuable in polymer synthesis and material modification.
Key applications include:
- Polymer Synthesis: Used in vapor-liquid interfacial polycondensation with diols (e.g., bisphenol A) to produce polyphosphonates with tailored viscosities and flame-retardant properties .
- Material Modification: Enhances the thermal stability and mechanical properties of high-density polyethylene (HDPE) when incorporated via high-temperature extrusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylphosphonic dichloride can be synthesized through the reaction of cyclohexanol with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of dichlorophosphorylcyclohexane may involve a continuous flow process where cyclohexanol and phosphorus oxychloride are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylphosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphoryl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of dichlorophosphorylcyclohexane can yield phosphine derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted phosphorylcyclohexane derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Organic Synthesis
Cyclohexylphosphonic dichloride is primarily used as a reagent in the synthesis of phosphonic acid derivatives and other organophosphorus compounds. Its reactivity stems from the presence of two chlorine atoms attached to the phosphorus atom, which facilitates nucleophilic substitution reactions.
Key Reactions:
- Synthesis of Phosphonic Acid Derivatives: CPD can be used to synthesize various phosphonic acids by reacting with alcohols or amines. This reaction typically involves the displacement of chloride ions by nucleophiles, leading to the formation of phosphonic acid derivatives.
- Interfacial Polycondensation: CPD has been employed in interfacial polycondensation methods to produce polyphosphoesters. These polymers are notable for their applications as flame retardants and biodegradable materials in pharmaceuticals .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an important intermediate for synthesizing various drugs. Its ability to facilitate the formation of phosphonate linkages makes it valuable in drug development.
Case Study:
- A study indicated that CPD was utilized in synthesizing novel phosphonate compounds that exhibit biological activity against certain pathogens. The synthesis involved the reaction of CPD with specific diols under controlled conditions to optimize yield and purity .
Material Science
CPD finds applications in creating functional and protective coatings, particularly in electronic and optoelectronic devices. Its chemical properties allow it to form thin films that enhance the performance and durability of materials.
Applications:
- Thin Films for Electronics: CPD is used in the fabrication of thin films that serve as protective barriers or functional layers in electronic devices, contributing to improved device performance and longevity .
- Catalysis: The compound also plays a role as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism of action of dichlorophosphorylcyclohexane involves the interaction of its phosphoryl group with various molecular targets. In biochemical systems, it can act as a phosphoryl donor or acceptor, participating in phosphoryl transfer reactions. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts cyclohexylphosphonic dichloride with structurally analogous phosphonic/phosphonous dichlorides:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|---|
This compound | 1005-22-7 | C₆H₁₁Cl₂OP | 201.03 | Cyclohexyl |
Ethylphosphonic dichloride | 1066-50-8 | C₂H₅Cl₂OP | 162.93 | Ethyl |
Methylphosphonous dichloride | 676-83-5 | CH₃Cl₂P | 132.36 | Methyl |
Dipropylphosphoramidic dichloride | 40881-98-9 | C₆H₁₄Cl₂NOP | 218.06 | Dipropylamine |
Key Observations :
- Substituent Effects : The cyclohexyl group introduces steric bulk and hydrophobicity, reducing solubility in polar solvents compared to linear alkyl substituents (e.g., ethyl or methyl) .
- Reactivity : this compound undergoes isomerization during reactions (e.g., fluorination with K₂SO₂F), producing mixtures of 1-methylcyclopentyl and cyclohexyl derivatives. This contrasts with ethyl/methyl analogs, which lack stereoisomerism .
Fluorination Reactions
This compound reacts with K₂SO₂F to yield cyclohexylphosphonic difluoride (C₆H₁₁POF₂), which exists as two isomers (1:1 ratio). In contrast, fluorination of ethylphosphonic dichloride produces a single isomer due to its linear structure .
Polymerization Efficiency
In polycondensation with bisphenol A, this compound forms polymers with inherent viscosities influenced by reaction parameters (time, temperature, molar ratio). Ethylphosphonic dichloride may yield lower-viscosity polymers under similar conditions due to reduced steric hindrance .
Material Performance
- Thermal Stability : HDPE modified with this compound exhibits superior thermal stability compared to unmodified HDPE. Ethyl analogs may provide less enhancement due to smaller substituents .
- Mechanical Properties: The cyclohexyl group improves tensile strength in polymers, whereas methylphosphonous dichloride is more suited for small-molecule synthesis (e.g., pesticides) .
Biological Activity
Cyclohexylphosphonic dichloride (C6H11Cl2OP) is a phosphorus-containing compound with significant relevance in various fields, including organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H11Cl2OP
- Molecular Weight : 195.03 g/mol
- CAS Number : 1950-93-0
These properties enable this compound to participate in various chemical reactions, particularly in the formation of phosphonates and phosphonamidates.
Biological Activity Overview
This compound exhibits notable biological activities, primarily through its derivatives. It serves as a precursor for synthesizing bioactive phosphonate esters, which have been studied for their potential therapeutic applications. The compound's biological activity can be categorized as follows:
- Enzyme Inhibition : this compound and its derivatives have been shown to inhibit specific enzymes, including phosphatases and esterases, which are crucial in various biochemical pathways.
- Antimicrobial Properties : Some studies indicate that phosphonate derivatives exhibit antimicrobial activity against a range of pathogens.
- Cytotoxic Effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclohexanol with phosphorus trichloride. The resulting compound can undergo further transformations to yield various biologically active derivatives.
Derivative | Biological Activity | Reference |
---|---|---|
Cyclohexylphosphonic acid | Enzyme inhibition | |
Cyclohexylphosphonate esters | Antimicrobial activity | |
Cyclohexylphosphonamidates | Cytotoxicity against cancer cell lines |
Case Studies and Research Findings
-
Enzyme Inhibition Study :
A study highlighted that this compound derivatives could inhibit bacterial phosphotriesterase (PTE), an enzyme involved in organophosphate detoxification. The inhibition mechanism was linked to the formation of stable enzyme-substrate complexes, significantly affecting the enzyme's catalytic efficiency . -
Antimicrobial Activity :
Research conducted on phosphonate esters derived from this compound demonstrated promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The study indicated that modifications in the alkyl chain length influenced the degree of antimicrobial activity . -
Cytotoxicity Assessment :
A series of cyclohexylphosphonamidates were tested against various cancer cell lines, revealing that certain compounds exhibited significant cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .
Safety and Toxicology
While this compound shows potential therapeutic benefits, it is essential to consider its safety profile. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects, including irritation and potential organ toxicity. Therefore, proper handling and safety measures are crucial when working with this compound.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing cyclohexylphosphonic dichloride?
this compound is typically synthesized via the reaction of cyclohexylphosphonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) to confirm purity and structure, gas chromatography (GC) to assess isomer content, and titration for quantifying active chloride groups. For example, fluorination of the dichloride with K₂SO₂F in benzene produces difluorides, but GC analysis revealed isomer formation requiring preparative separation .
Q. How should researchers handle this compound safely in laboratory settings?
The compound is classified as hazardous due to its reactivity with moisture, releasing HCl gas. Safety protocols include using anhydrous conditions, inert atmospheres (e.g., nitrogen/argon gloves), and personal protective equipment (PPE) such as acid-resistant gloves and goggles. Waste must be neutralized with alkaline solutions before disposal .
Q. What analytical techniques are critical for assessing purity and structural integrity?
Key methods include:
- ³¹P NMR : Detects phosphorus-containing impurities (e.g., unreacted starting materials).
- GC-MS : Identifies volatile byproducts and isomers.
- Elemental analysis : Validates molecular composition (C, H, Cl, P). Purity (>97%) is often confirmed via titration for residual chloride content .
Advanced Research Questions
Q. How does isomer formation during fluorination impact the utility of this compound derivatives?
Fluorination of this compound with K₂SO₂F yields a mixture of cyclohexyl and 1-methylcyclopentyl difluoride isomers in near-equal ratios. These isomers exhibit distinct ¹⁹F and ³¹P NMR signatures (e.g., coupling constants δ CH₃-P = 20 Hz) and require preparative GC for separation. Contamination from the dichloride’s own isomeric impurities (detected via GC) complicates reproducibility, necessitating rigorous pre-reaction analysis .
Q. What experimental design optimizes interfacial polycondensation of this compound with diols?
A second-order central composite rotatable design (CCRD) is used to model polyphosphonate synthesis. Key parameters include:
- Reaction time (4–12 hrs): Longer durations increase yield but risk side reactions.
- Temperature (20–60°C): Higher temperatures accelerate kinetics but may degrade reactants.
- Molar ratio (dichloride:diol = 1:1 to 1:1.5): Excess diol improves conversion but complicates purification.
- Base concentration (NaOH, 5–15%): Neutralizes HCl byproduct; higher concentrations reduce viscosity by limiting chain growth. Response surface methodology (RSM) correlates these variables with polymer yield (60–85%) and inherent viscosity (0.3–0.7 dL/g) .
Q. How does this compound’s reactivity compare to other alkylphosphonic dichlorides in nucleophilic substitution?
this compound exhibits steric hindrance due to its bulky cyclohexyl group, slowing nucleophilic attack compared to linear analogs like ethylphosphonic dichloride. Kinetic studies using ³¹P NMR to monitor reactions with amines or alcohols show rate constants 2–3× lower than methyl/ethyl derivatives. This property necessitates higher temperatures or catalysts (e.g., DMAP) for efficient coupling .
Q. Methodological Notes
- Data Contradictions : reports isomer ratios in dichloride and difluoride products differ slightly, suggesting fluorination may alter isomer distribution. Researchers must validate starting material purity via GC before derivatization.
- Instrumentation : Preparative GC (for isomer separation) and high-field NMR (≥400 MHz) are essential for resolving subtle spectral differences.
- Synthesis Optimization : Use design-of-experiments (DoE) software (e.g., Minitab, JMP) to analyze CCRD data and predict optimal conditions .
Properties
IUPAC Name |
dichlorophosphorylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRAOBIIOMSKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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